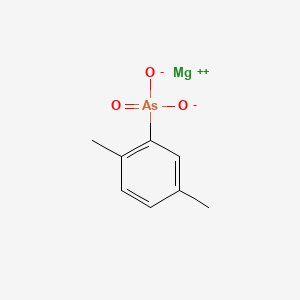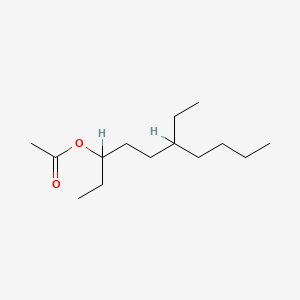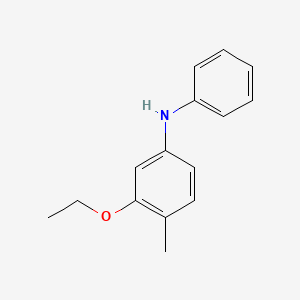
3-Ethoxy-N-phenyl-p-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-N-phenyl-p-toluidine: is an organic compound with the molecular formula C15H17NO . It is a derivative of toluidine, where the ethoxy group is attached to the third carbon of the benzene ring, and the phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-phenyl-p-toluidine typically involves the reaction of p-toluidine with phenyl isocyanate in the presence of an ethoxy group donor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for mass production. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-N-phenyl-p-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .
Aplicaciones Científicas De Investigación
3-Ethoxy-N-phenyl-p-toluidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-N-phenyl-p-toluidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- 3-Ethoxy-N-phenyl-aniline
- 3-Methoxy-N-phenyl-p-toluidine
- 3-Ethoxy-N-phenyl-m-toluidine
Comparison: Compared to these similar compounds, 3-Ethoxy-N-phenyl-p-toluidine is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the presence of the ethoxy group at the third position may enhance its solubility and reactivity in certain chemical reactions .
Propiedades
Número CAS |
71648-23-2 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-11-14(10-9-12(15)2)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 |
Clave InChI |
YQTNJYSKTKWXIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


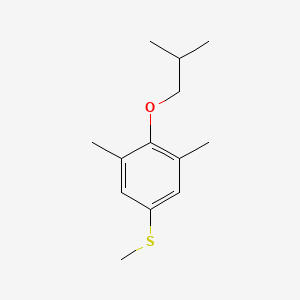
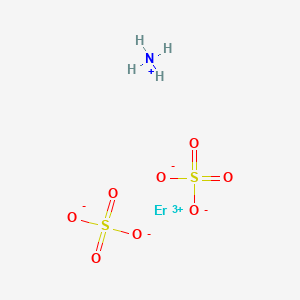
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
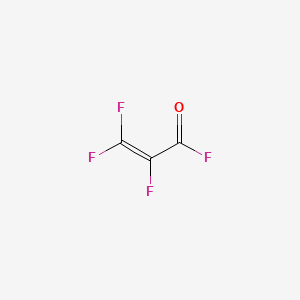
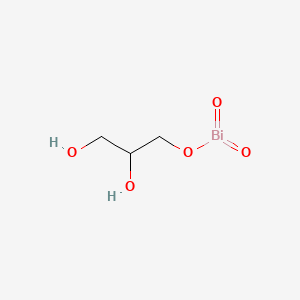
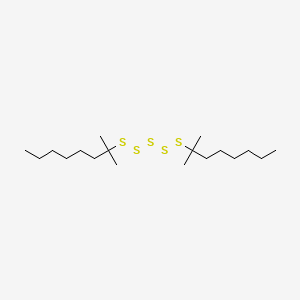
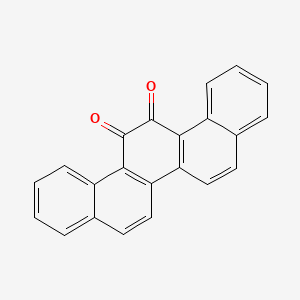
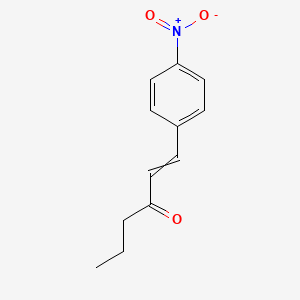
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
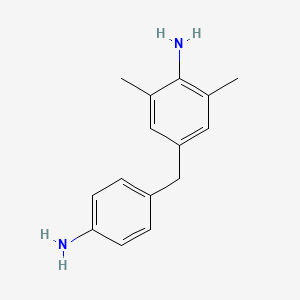

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
